1-Azaspiro[bicyclo[2.2.2]octane-2,1'-cyclopropane]-3-one
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Overview
Description
1-Azaspiro[bicyclo[222]octane-2,1’-cyclopropane]-3-one is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of 1-Azaspiro[bicyclo[2.2.2]octane-2,1’-cyclopropane]-3-one involves multiple steps, typically starting with the formation of the spirocyclic core. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the use of visible light-mediated energy transfer catalysis has been explored to achieve the desired spirocyclic structure . Industrial production methods may involve optimizing these laboratory-scale reactions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
1-Azaspiro[bicyclo[2.2.2]octane-2,1’-cyclopropane]-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Azaspiro[bicyclo[2.2.2]octane-2,1’-cyclopropane]-3-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 1-Azaspiro[bicyclo[2.2.2]octane-2,1’-cyclopropane]-3-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-Azaspiro[bicyclo[2.2.2]octane-2,1’-cyclopropane]-3-one can be compared with other spirocyclic compounds such as:
- 4-Azaspiro[bicyclo[2.2.2]octane-2,2’-oxirane]
- 2-Oxa-1-azabicyclo[3.2.0]heptanes These compounds share similar structural features but differ in their chemical properties and potential applications. The uniqueness of 1-Azaspiro[bicyclo[2.2.2]octane-2,1’-cyclopropane]-3-one lies in its specific spirocyclic configuration, which imparts distinct reactivity and functionality.
Properties
IUPAC Name |
spiro[1-azabicyclo[2.2.2]octane-2,1'-cyclopropane]-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c11-8-7-1-5-10(6-2-7)9(8)3-4-9/h7H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXBFHCOJLDTNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=O)C23CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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